molecular formula C11H14BrN B15261921 N-[1-(2-bromophenyl)ethyl]cyclopropanamine

N-[1-(2-bromophenyl)ethyl]cyclopropanamine

Cat. No.: B15261921
M. Wt: 240.14 g/mol
InChI Key: FUMGYTPRNRONPX-UHFFFAOYSA-N
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Description

N-[1-(2-Bromophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-bromophenyl ethyl substituent.

Key structural attributes include:

  • Cyclopropane backbone: Enhances steric strain, influencing reactivity and binding properties.
  • 2-Bromophenyl group: A halogenated aromatic ring that may participate in halogen bonding or cross-coupling reactions.
  • Ethylamine linkage: Provides flexibility for derivatization or interaction with biological targets.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14BrN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

FUMGYTPRNRONPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the ortho position of the phenyl ring in N-[1-(2-bromophenyl)ethyl]cyclopropanamine serves as a reactive site for nucleophilic aromatic substitution. Key substitution pathways include:

Reaction Type Reagents/Conditions Product Mechanism
Hydrolysis NaOH (aqueous), refluxPhenol derivativeSNAr mechanism, with the bromide leaving group replaced by hydroxide.
Amination NH3, CuI, DMFAniline derivativeUllmann-type coupling replaces Br with amine groups.
Cyanation KCN, CuCNCyanophenyl derivativeSandmeyer-type substitution introduces cyanide nucleophile.

Oxidation and Reduction

The cyclopropanamine core undergoes redox transformations:

  • Oxidation :

    • Conditions : KMnO₄ (aqueous acid) or CrO₃.

    • Outcome : Formation of ketones or carboxylic acids via ring-opening of cyclopropane.

  • Reduction :

    • Conditions : LiAlH₄ (THF) or NaBH₄.

    • Outcome : Conversion of amine groups to alcohols or primary amines.

Functional Group Transformations

The compound’s ethylcyclopropanamine moiety enables further derivatization:

Reaction Reagents Product
Alkylation Alkyl halides, K₂CO₃N-Alkylated cyclopropanamine
Acetylation AcCl, DMAPAcetylated amine derivative

Biological Interactions

While not a direct chemical reaction, the compound’s structural features influence its bioactivity:

  • The 2-bromophenyl group enhances lipophilicity, aiding membrane permeability.

  • The cyclopropanamine ring may participate in non-covalent interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Pathways

Typical synthesis involves:

  • Bromination : Introduction of Br at the ortho position via electrophilic substitution.

  • Alkylation : Coupling with cyclopropylamine derivatives under catalytic conditions.

Key Considerations

  • Reactivity : The ortho-bromine position may exhibit steric hindrance, affecting substitution kinetics.

  • Stability : Cyclopropanamine rings require controlled conditions to avoid ring-opening during synthesis.

Scientific Research Applications

N-[1-(2-bromophenyl)ethyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with N-[1-(2-bromophenyl)ethyl]cyclopropanamine, differing in substituent position, halogen type, or additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl 3-Bromophenyl, ethyl, HCl salt C₁₁H₁₄BrN·HCl 276.60
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 2-Bromo-4-fluorophenyl, ethyl C₁₁H₁₃BrFN 258.13
1-(2-Bromophenyl)cyclopropan-1-amine HCl 2-Bromophenyl (no ethyl group), HCl salt C₉H₁₁BrClN 248.55
N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine 2-Bromophenyl, oxadiazole-methyl C₁₂H₁₃BrN₄O 333.17

Key Observations :

  • Halogen Position : The 2-bromo substitution (target compound) vs. 3-bromo () alters steric and electronic profiles. The ortho position may hinder rotational freedom compared to meta .
  • Functional Group Modifications : The oxadiazole ring in adds hydrogen-bonding capacity and rigidity, contrasting with the simpler ethylamine chain .

Key Observations :

  • Chiral Synthesis : ’s stereospecific synthesis highlights the importance of enantiomeric purity for pharmacological activity, though this data is absent for the target compound .

Physicochemical Properties

Physical properties such as melting point, solubility, and stability vary with structural modifications.

Compound Name Physical Form Melting Point (°C) Storage Conditions Reference
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl Off-white solid - Room temperature
1-(2-Bromophenyl)cyclopropan-1-amine HCl White-green powder - 2–8°C
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Colorless crystalline solid 102.2–102.5 -

Key Observations :

  • Salt Forms : Hydrochloride salts () improve stability and solubility compared to free bases .
  • Crystallinity : Carboxamide derivatives () exhibit higher melting points than amine analogs, reflecting stronger intermolecular forces .

Biological Activity

N-[1-(2-bromophenyl)ethyl]cyclopropanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an ethyl group and a 2-bromophenyl moiety. The structural formula can be represented as follows:

C12H14BrN\text{C}_{12}\text{H}_{14}\text{Br}\text{N}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways. For instance, it may interfere with pathways involved in cancer progression by inhibiting the activity of β-catenin, a key player in Wnt signaling .
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that compounds structurally related to this compound can affect neurotransmitter systems, potentially impacting mood and cognitive functions .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study 1Kinase InhibitionIn vitro assaysIC50 values indicate effective inhibition of β-catenin signaling at low micromolar concentrations .
Study 2Neurotransmitter ModulationAnimal modelsBehavioral assays suggest potential antidepressant-like effects .
Study 3Cytotoxicity in Cancer CellsCell cultureSignificant reduction in cell viability in cancer cell lines treated with the compound .

Case Study 1: Inhibition of β-Catenin Signaling

A study published in 2021 investigated the effects of this compound on β-catenin signaling pathways. The results demonstrated that at concentrations as low as 5 μM, the compound effectively disrupted the β-catenin/BCL9 protein-protein interaction (PPI), leading to decreased transcriptional activity associated with cancer cell proliferation. This suggests a potential therapeutic application for targeting colorectal cancer .

Case Study 2: Behavioral Effects in Animal Models

In a separate study focusing on the neuroactive properties of related compounds, researchers administered this compound to rodent models. Behavioral tests indicated that subjects exhibited reduced anxiety-like behaviors, suggesting that the compound may have anxiolytic properties. These findings warrant further exploration into its implications for treating anxiety disorders .

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